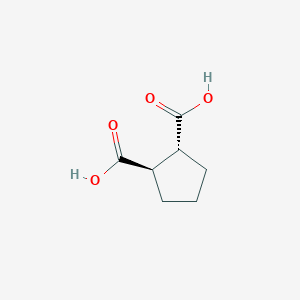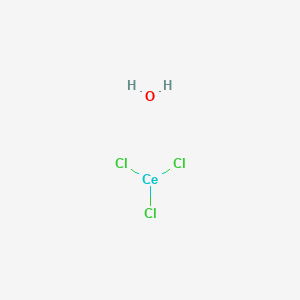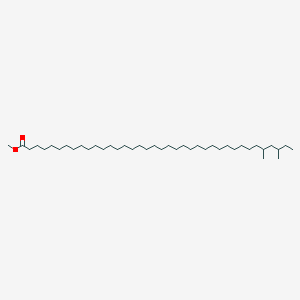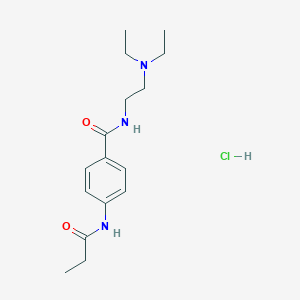
反-环戊烷-1,2-二甲酸
描述
Trans-Cyclopentane-1,2-dicarboxylic acid (trans-CPDCA) is a dicarboxylic acid with a cyclopentane ring structure. It is a versatile chemical compound with a wide range of applications in the scientific research and industrial sectors. Trans-CPDCA is a colorless, odorless and water-soluble acid with a melting point of 97.5°C. It is a stable compound that is used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as an intermediate in the production of drugs and other chemicals.
科学研究应用
手性配体和受体的合成: 反-环戊烷-1,2-二胺,一种相关化合物,用于合成手性配体和受体。合成方法的最新进展重新引起了人们对这种手性基序在广泛应用中的兴趣 (González‐Sabín, Rebolledo, & Gotor, 2009).
顺式-樟脑酸的合成: 该化合物参与合成各种酸,如顺式-环戊烷-1,3-二甲酸和顺式-环己烷-1,3-二甲酸,这些酸在医药中很重要 (Camps & Jaime, 1981).
二氢嘧啶-4(3H)-酮对映体的制备: 该化合物用于制备环烷基稠合的二氢嘧啶-4-酮对映体,这对药物化学至关重要 (Szakonyi et al., 1998).
异构化研究: 在碱性条件下研究了包括环戊烷衍生物在内的同系 2-羟基环烷基羧酸的异构化,这对于理解有机合成中的反应机理至关重要 (Gyarmati et al., 2006).
异构体的分离: 高效液相色谱用于分离顺式和反式-2-氨基-环戊烷-1-羧酸的异构体,这在分析化学和药物质量控制中很重要 (Péter & Fülöp, 1995).
增塑剂鉴定: 该化合物的衍生物,如二异壬基环己烷-1,2-二羧酸酯,在新型增塑剂中被鉴定出来,表明其在材料科学和环境研究中的重要性 (Dziwiński, Poźniak, & Lach, 2017).
与一氧化碳缩合: 环戊烷衍生物,包括环戊烷羧酸,是通过环烷烃与一氧化碳缩合产生的,这是有机合成中的一项重要反应 (Balaban & Nenitzescu, 1960).
作用机制
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of trans-Cyclopentane-1,2-dicarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their interaction with biological targets.
属性
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461-97-8 | |
| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of trans-1,2-cyclopentanedicarboxylic acid?
A1: trans-1,2-Cyclopentanedicarboxylic acid has been identified as a succinic acid analog that can influence cell membrane permeability. [, , ] This property makes it a valuable tool in studying cellular metabolism and transport mechanisms. For instance, research has shown its effect on the metabolism of Brucella abortus, where it alters the permeability of the cell membrane, impacting the bacteria's ability to utilize certain substrates. []
Q2: How does trans-1,2-cyclopentanedicarboxylic acid interact with metal ions?
A2: trans-1,2-Cyclopentanedicarboxylic acid can act as a ligand, forming coordination complexes with metal ions. In a study involving a nickel(II) tetraaza macrocyclic complex, trans-1,2-cyclopentanedicarboxylic acid coordinated through its carboxylate groups, creating a one-dimensional hydrogen-bonded infinite chain structure. [] This interaction highlights the potential of this compound in designing metal-organic frameworks and exploring its applications in materials science.
Q3: What are the physicochemical properties of trans-1,2-cyclopentanedicarboxylic acid?
A3: While specific spectroscopic data is not provided in the provided abstracts, trans-1,2-cyclopentanedicarboxylic acid, being a dicarboxylic acid, will exhibit characteristic acidic properties. [] Its electrolytic dissociation behavior in solution is influenced by the two carboxyl groups and their relative positions on the cyclopentane ring. [] Further investigation into its spectroscopic properties, such as IR, NMR, and mass spectrometry, would provide a more comprehensive understanding of its structural features.
Q4: Are there any analytical methods to study the behavior of trans-1,2-cyclopentanedicarboxylic acid?
A4: Yes, the electrolytic dissociation of trans-1,2-cyclopentanedicarboxylic acid can be analyzed using a specific method developed for weak multibasic organic acids. [] This method allows researchers to study the complex equilibria involved in the dissociation process and determine relevant dissociation constants. This information is crucial for understanding the compound's behavior in different pH environments and its interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)


![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)





